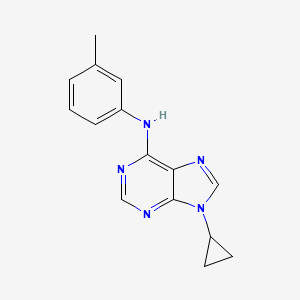
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine (CMP-P6A) is an organic compound that has found a variety of applications in scientific research due to its unique properties. This compound is a purine derivative, a class of molecules that are related to adenine and guanine, the two nitrogenous bases of DNA. CMP-P6A has been used in a variety of research applications, including biochemical and physiological studies, as well as for in vitro experiments.
科学的研究の応用
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic studies, as a ligand in binding studies, and as a component of DNA-based assays. It has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
作用機序
The mechanism of action of 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine is not well understood. However, it is believed that the compound binds to the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to interact with DNA, which could lead to the inhibition of gene expression.
Biochemical and Physiological Effects
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to inhibit the transcription of DNA. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to have anti-inflammatory and anti-bacterial effects.
実験室実験の利点と制限
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to be non-toxic and non-mutagenic, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify.
将来の方向性
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has a variety of potential future applications. For example, it could be used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used to study the mechanism of action of drugs and to develop new drugs. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used in the development of diagnostic assays and in the development of new therapeutics. Finally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
合成法
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods, including the direct synthesis of the purine ring, the reductive amination of the purine ring, and the condensation of the purine ring with aldehyde and ketone compounds. The most commonly used method is the direct synthesis of the purine ring, which involves the use of a Grignard reagent and a base. This method is relatively simple and yields a high yield of the desired product.
特性
IUPAC Name |
9-cyclopropyl-N-(3-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-3-2-4-11(7-10)19-14-13-15(17-8-16-14)20(9-18-13)12-5-6-12/h2-4,7-9,12H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZBRWLLSLZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)
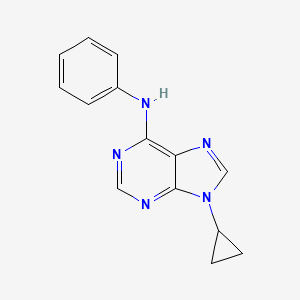
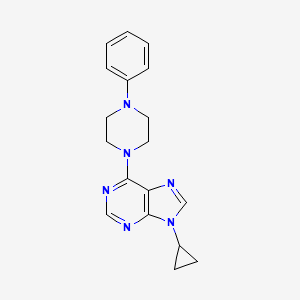
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
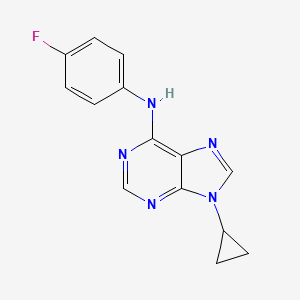
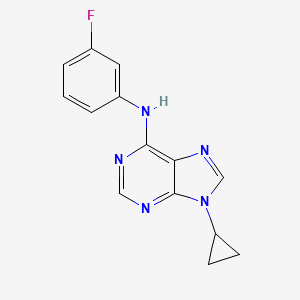
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)